3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE
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Overview
Description
3-Cyano-5-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C₇H₅FN₂O₂S. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . This compound is characterized by the presence of a cyano group (-CN), a fluorine atom, and a sulfonamide group (-SO₂NH₂) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-fluorobenzene-1-sulfonamide typically involves the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different functional groups replacing the fluorine atom.
Reduction: 3-Amino-5-fluorobenzene-1-sulfonamide.
Oxidation: 3-Cyano-5-fluorobenzene-1-sulfonic acid.
Scientific Research Applications
3-Cyano-5-fluorobenzene-1-sulfonamide is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano and fluorine groups contribute to the compound’s binding affinity and specificity . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-5-chlorobenzene-1-sulfonamide
- 3-Cyano-5-bromobenzene-1-sulfonamide
- 3-Cyano-5-iodobenzene-1-sulfonamide
Uniqueness
3-Cyano-5-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
3-cyano-5-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSZDXZYIKCOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261644-44-3 |
Source
|
Record name | 3-cyano-5-fluorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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